molecular formula C10H9Cl2NO B11874229 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde

2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde

Cat. No.: B11874229
M. Wt: 230.09 g/mol
InChI Key: JOMBDBGXMLIDSO-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, with a chlorinated aldehyde. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid.

    Reduction: 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroquinoline: Lacks the tetrahydro and aldehyde groups, making it less versatile in certain reactions.

    5,6,7,8-Tetrahydroquinoline: Lacks the chlorine and aldehyde groups, resulting in different chemical properties.

    2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: Similar structure but with a nitrogen atom in the ring, leading to different reactivity.

Uniqueness

2,4-Dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde is unique due to the presence of both chlorine atoms and the aldehyde group, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydroquinoline-3-carbaldehyde

InChI

InChI=1S/C10H9Cl2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h5H,1-4H2

InChI Key

JOMBDBGXMLIDSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)Cl)C=O)Cl

Origin of Product

United States

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